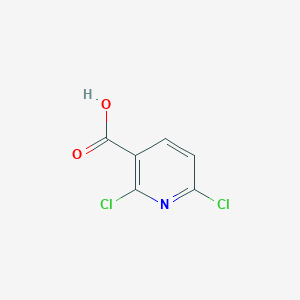

2,6-Dichloronicotinic acid

Description

This compound has been reported in Arabidopsis thaliana with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dichloropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPKQSSFYHPYMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50357536 | |

| Record name | 2,6-Dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38496-18-3 | |

| Record name | 2,6-Dichloronicotinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38496-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dichloronicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50357536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dichloronicotinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,6-Dichloronicotinic Acid from 2,6-Lutidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 2,6-dichloronicotinic acid, a crucial intermediate in the pharmaceutical and agrochemical industries, starting from the readily available precursor, 2,6-lutidine. This document outlines two primary synthetic strategies, presenting detailed experimental protocols, quantitative data, and visual workflows to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a key building block in the synthesis of various bioactive molecules. Its pyridine (B92270) core, substituted with two chlorine atoms and a carboxylic acid group, offers multiple reaction sites for the construction of complex chemical entities. The synthesis of this compound from 2,6-lutidine is a multi-step process that can be approached through different chemical strategies. This guide will explore two such pathways: the oxidation of 2,6-lutidine followed by subsequent transformations, and the carboxylation of an intermediate, 2,6-dichloropyridine (B45657).

Synthetic Strategy 1: Oxidation of 2,6-Lutidine to 2,6-Pyridinedicarboxylic Acid

The initial and most common step in the synthesis of 2,6-disubstituted pyridine derivatives from 2,6-lutidine is the oxidation of the two methyl groups to carboxylic acids, yielding 2,6-pyridinedicarboxylic acid. This transformation can be achieved through various methods, with potassium permanganate (B83412) oxidation and catalytic oxidation being the most prevalent.

Experimental Protocol: Oxidation with Potassium Permanganate

This classical method involves the use of a strong oxidizing agent, potassium permanganate, in an aqueous solution.

Procedure:

-

In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 2,6-lutidine (0.2 mol, 21.4 g) and 150 mL of water.

-

Heat the mixture to 80°C with vigorous stirring.

-

Slowly add potassium permanganate (0.8 mol, 126.4 g) in portions to control the exothermic reaction, maintaining the temperature between 75-80°C.

-

After the addition is complete, continue heating and stirring for 35 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Adjust the pH of the reaction mixture to 3 with 2 mol/L hydrochloric acid.

-

Cool the solution to 20°C to precipitate the product.

-

Collect the solid by filtration, wash with cold water, and dry to obtain 2,6-pyridinedicarboxylic acid.

Experimental Protocol: Catalytic Oxidation with Oxygen

A more modern and environmentally benign approach involves the use of oxygen as the oxidant in the presence of a catalyst.

Procedure:

-

To a three-necked flask equipped with a stirrer, thermometer, and gas inlet, add 2,6-lutidine (100 g), water (500 mL), a catalyst such as a cobalt-porphyrin complex (2.5 g), and an initiator like sodium bromide (1.0 g).

-

Heat the mixture to 80°C while stirring and bubbling air or oxygen through the solution.

-

Maintain the reaction at 80°C for 3 hours. Monitor the reaction by HPLC.

-

Upon completion, stop the gas flow and filter to recover the catalyst.

-

Adjust the pH of the filtrate to 9 with a 15% sodium hydroxide (B78521) solution and separate the layers.

-

Acidify the aqueous layer with 15% hydrochloric acid to a pH of 5 to precipitate the product.

-

Filter the precipitate, wash with water, and dry under reduced pressure to yield 2,6-pyridinedicarboxylic acid.[1]

Quantitative Data for Oxidation of 2,6-Lutidine

| Method | Oxidant | Catalyst/Initiator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| Permanganate Oxidation | KMnO₄ | None | Water | 75-80 | ~0.6 | ~64 | - |

| Catalytic Oxidation | Air/Oxygen | Co-porphyrin/NaBr | Water | 60-100 | 2-4 | 93-96 | >99 |

Note: The conversion of 2,6-pyridinedicarboxylic acid to this compound is a complex transformation that is not well-documented as a direct, high-yielding process. It would likely involve multiple steps, including the formation of the diacyl chloride and subsequent selective reactions. A more direct and practical approach to this compound is outlined in Synthetic Strategy 2.

Synthetic Strategy 2: Carboxylation of 2,6-Dichloropyridine

A more direct and efficient route to this compound involves the carboxylation of 2,6-dichloropyridine. This intermediate can be synthesized from pyridine or is commercially available. The key step is the introduction of a carboxylic acid group at the 3-position of the pyridine ring. This is typically achieved through a directed ortho-metalation (DoM) reaction, where a strong base is used to deprotonate the position ortho to a directing group (in this case, one of the chlorine atoms), followed by quenching with carbon dioxide.

Experimental Protocol: Lithiation and Carboxylation of 2,6-Dichloropyridine

This method utilizes a strong lithium amide base to achieve regioselective deprotonation.

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 2,6-dichloropyridine in anhydrous tetrahydrofuran (B95107) (THF) and cool the solution to -78°C in a dry ice/acetone bath.

-

In a separate flask, prepare a solution of lithium diisopropylamide (LDA) by adding n-butyllithium to a solution of diisopropylamine (B44863) in anhydrous THF at -78°C.

-

Slowly add the freshly prepared LDA solution to the solution of 2,6-dichloropyridine at -78°C. Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.

-

Bubble dry carbon dioxide gas through the reaction mixture for 1-2 hours, or pour the reaction mixture over crushed dry ice.

-

Allow the mixture to slowly warm to room temperature.

-

Quench the reaction by adding water.

-

Make the aqueous layer acidic by adding 1M hydrochloric acid.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Quantitative Data for Carboxylation of 2,6-Dichloropyridine

| Base | Solvent | Temperature (°C) | Electrophile | Approximate Yield (%) |

| Lithium Diisopropylamide (LDA) | THF | -78 | CO₂ | Moderate to Good |

Note: The yield for this type of reaction can be variable and is highly dependent on the precise reaction conditions, including the purity of reagents and the strict exclusion of water and air.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the two synthetic strategies.

Caption: Workflow for the oxidation of 2,6-lutidine.

References

Unraveling the Molecular Mechanisms of 2,6-Dichloronicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloronicotinic acid, a halogenated derivative of nicotinic acid, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its unique chemical structure, characterized by two chlorine atoms on the pyridine (B92270) ring, provides a reactive handle for the synthesis of a diverse range of derivatives, including amides and esters.[1] These derivatives have garnered significant interest for their potential to modulate key biological targets implicated in a variety of diseases, including metabolic disorders, cancer, and inflammatory conditions. This technical guide provides an in-depth exploration of the identified mechanisms of action of this compound derivatives, focusing on their roles as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), histone deacetylases (HDACs), and vascular endothelial growth factor receptor 2 (VEGFR-2).

Core Mechanisms of Action

Current research indicates that derivatives of this compound exert their biological effects primarily through the inhibition of three key enzymes: 11β-HSD1, HDACs, and VEGFR-2. The following sections delve into the specifics of each mechanism, supported by available data and experimental methodologies.

Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)

11β-HSD1 is a crucial enzyme in the prereceptor activation of glucocorticoids, converting inactive cortisone (B1669442) to active cortisol. Overactivity of this enzyme is linked to various metabolic disorders, including obesity and type 2 diabetes. Derivatives of this compound have been investigated as potential inhibitors of 11β-HSD1.

The inhibition of 11β-HSD1 by this compound derivatives leads to a reduction in intracellular cortisol levels. This, in turn, mitigates the downstream effects of excessive glucocorticoid signaling, such as increased gluconeogenesis and insulin (B600854) resistance.

While specific IC50 values for this compound derivatives are not yet prevalent in publicly accessible literature, the following table presents data for known 11β-HSD1 inhibitors to provide a reference for expected potency.

| Compound | Target | IC50 (nM) | Assay Type |

| Carbenoxolone | Human 11β-HSD1 | 10 | Scintillation proximity assay |

| PF-915275 | Human 11β-HSD1 | 2.3 (Ki) | Radiometric assay |

| INCB13739 | Human 11β-HSD1 | 3.2 | Enzymatic assay |

This protocol outlines a common method for assessing the inhibitory activity of compounds against 11β-HSD1.

Materials:

-

Recombinant human 11β-HSD1 enzyme

-

[³H]-Cortisone (substrate)

-

NADPH (cofactor)

-

Scintillation proximity assay (SPA) beads coated with an anti-cortisol antibody

-

Assay buffer (e.g., Tris-HCl with EDTA and NaCl)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Microplate scintillation counter

Procedure:

-

Prepare a reaction mixture containing assay buffer, NADPH, and the test compound at various concentrations.

-

Add the recombinant 11β-HSD1 enzyme to initiate the pre-incubation.

-

Start the reaction by adding [³H]-Cortisone.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a potent, non-specific inhibitor (e.g., carbenoxolone).

-

Add the SPA beads and incubate to allow the [³H]-cortisol produced to bind to the antibody-coated beads.

-

Measure the radioactivity using a microplate scintillation counter.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value.

References

An In-depth Technical Guide to 2,6-Dichloronicotinic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloronicotinic acid is a halogenated pyridine (B92270) carboxylic acid derivative of significant interest in medicinal chemistry and agrochemical research. Its reactive nature, stemming from the presence of two chlorine atoms on the pyridine ring, makes it a versatile intermediate for the synthesis of a wide range of biologically active molecules. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its role as a precursor to inhibitors of key signaling pathways, including those involving histone deacetylases (HDACs) and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).

Physical and Chemical Properties

This compound typically presents as a white to off-white or pale yellow crystalline solid.[1][2] It is a chlorinated derivative of nicotinic acid, with the molecular formula C₆H₃Cl₂NO₂.[3][4]

Tabulated Physical and Chemical Data

| Property | Value | References |

| Molecular Formula | C₆H₃Cl₂NO₂ | [3][4] |

| Molecular Weight | 192.00 g/mol | [2][4] |

| Melting Point | 140-143 °C | [1] |

| 146-150 °C | [2][4] | |

| Boiling Point (Predicted) | 351.2 ± 37.0 °C | [1] |

| Density (Predicted) | 1.612 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 1.77 ± 0.28 | [1] |

| Solubility | Soluble in polar solvents such as water, ethanol, DMSO, and methanol. | [1][3] |

| Appearance | White to off-white or pale yellow crystalline solid/powder. | [2][3][4] |

| LogP (Predicted) | 1.826 | [5] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of this compound.

-

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to show characteristic signals for the aromatic protons on the pyridine ring.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of key functional groups. Expected characteristic peaks include a broad O-H stretch for the carboxylic acid, a C=O stretch, and vibrations associated with the dichlorinated pyridine ring.

-

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of a closely related compound, 2,6-dichloroisonicotinic acid, from citrazinic acid is detailed below. This protocol can be adapted for the synthesis of this compound.

Materials:

-

Citrazinic acid

-

Tetraethylammonium (B1195904) chloride

-

Phosphorus oxychloride (POCl₃)

-

Crushed ice

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate

Procedure:

-

Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in excess phosphorus oxychloride (20 mL).

-

Heat the reaction mixture at 130 °C for 18 hours.

-

Increase the temperature to 145 °C and continue the reaction for an additional 2 hours.

-

After completion, cool the mixture to room temperature.

-

Slowly pour the cooled reaction mixture into crushed ice (150 g) to quench the reaction.

-

Extract the product with ethyl acetate (3 x 100 mL).

-

Combine the organic phases and dry over anhydrous magnesium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the solid product.

Purification

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a product of high purity.

Analytical Methods

The purity and identity of this compound can be determined using the following analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to assess the purity of the compound.

-

Gas Chromatography (GC): GC can also be employed for purity analysis, often after derivatization to increase volatility.

-

Titration: The carboxylic acid functionality allows for quantitative analysis via titration with a standardized base.

Role in Signaling Pathways and Drug Development

This compound serves as a crucial building block for the synthesis of inhibitors targeting key enzymes involved in various signaling pathways. Its derivatives have shown potential in treating a range of diseases, including cancer, inflammatory disorders, and metabolic syndrome.[3]

Histone Deacetylase (HDAC) Inhibition

Derivatives of this compound have been investigated as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histones.[3] Dysregulation of HDAC activity is implicated in the pathogenesis of several cancers and inflammatory diseases. By inhibiting HDACs, these compounds can modulate gene expression and exert therapeutic effects.

Caption: Synthetic pathway from this compound to HDAC inhibitors and their mechanism of action.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

This compound is also a precursor for the synthesis of inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1).[6] This enzyme is responsible for the intracellular conversion of inactive cortisone (B1669442) to active cortisol, a glucocorticoid.[5] Overexpression of 11β-HSD1 in adipose tissue and liver is associated with metabolic syndrome, including obesity and insulin (B600854) resistance.[5] Inhibitors of 11β-HSD1 aim to reduce local cortisol concentrations, thereby mitigating its detrimental metabolic effects.

Caption: Inhibition of the 11β-HSD1 pathway by derivatives of this compound.

Conclusion

This compound is a compound of considerable importance in the fields of medicinal chemistry and agrochemical development. Its well-defined physical and chemical properties, coupled with its synthetic versatility, make it an attractive starting material for the creation of novel molecules with therapeutic and agricultural applications. The ability to serve as a precursor for potent enzyme inhibitors highlights its significance in modern drug discovery and development. This guide provides a foundational resource for researchers working with this valuable chemical intermediate.

References

- 1. apexbt.com [apexbt.com]

- 2. academic.oup.com [academic.oup.com]

- 3. HDAC signaling in neuronal development and axon regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2,6-Dichloroisonicotinic acid synthesis - chemicalbook [chemicalbook.com]

2,6-Dichloronicotinic Acid: A Versatile Intermediate for Advanced Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloronicotinic acid, a chlorinated derivative of nicotinic acid, is a highly versatile and reactive chemical intermediate. Its unique structure, featuring two chlorine atoms on the pyridine (B92270) ring, makes it an invaluable building block in the synthesis of a wide array of complex molecules.[1] The presence of these chlorine atoms enhances the compound's reactivity, allowing for diverse chemical transformations such as nucleophilic substitution and cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound, with a focus on its role in the development of pharmaceuticals and agrochemicals.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1][3] |

| Molecular Weight | 192.00 g/mol | [1][3] |

| CAS Number | 38496-18-3 | [1] |

| Appearance | White to light yellow crystalline powder | [1][4] |

| Melting Point | 146 - 150 °C | [1] |

| Boiling Point (Predicted) | 351.2 ± 37.0 °C | |

| Density (Predicted) | 1.612 ± 0.06 g/cm³ | |

| pKa (Predicted) | 1.77 ± 0.28 | |

| Solubility | Soluble in DMSO, Methanol | [5] |

| Storage | Store at 2 - 8 °C in a dry, dark place | [1] |

Table 2: Spectroscopic Data for this compound

| Spectrum | Key Data | Source |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.85 (s, 2H), 13.90 (br s, 1H, OH) | [5] |

| ¹³C NMR | Spectra available in databases | [6] |

| Infrared (IR) | Conforms to structure | [4] |

| Mass Spectrometry (MS) | Data available in databases | [3] |

Synthesis of this compound

While various synthetic routes to this compound exist, a common laboratory-scale preparation involves the chlorination of a suitable precursor. One documented method is the synthesis of its isomer, 2,6-dichloroisonicotinic acid, from citrazinic acid, which provides a generalizable procedure for this class of compounds.

Experimental Protocol: Synthesis of 2,6-Dichloroisonicotinic Acid from Citrazinic Acid

This protocol describes the synthesis of 2,6-dichloroisonicotinic acid, an isomer of the target compound. The principles of this reaction are applicable to the synthesis of related chlorinated pyridine carboxylic acids.

Materials:

-

Citrazinic acid

-

Tetraethylammonium (B1195904) chloride

-

Phosphorus oxychloride (POCl₃)

-

Ethyl acetate (B1210297)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Crushed ice

-

Deionized water

Procedure:

-

Suspend citrazinic acid (10.35 g, 66.7 mmol) and tetraethylammonium chloride (11.05 g, 66.7 mmol) in phosphorus oxychloride (20 mL, in excess).

-

Heat the reaction mixture at 130 °C for 18 hours.

-

Increase the temperature to 145 °C and continue heating for an additional 2 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly and carefully pour the cooled mixture onto crushed ice (150 g) to quench the reaction.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the solution to remove the drying agent.

-

Concentrate the organic phase under reduced pressure to yield the solid product.

Expected Yield: Approximately 11.34 g (89%) of 2,6-dichloroisonicotinic acid as a white solid.[5]

Characterization:

-

¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (s, 2H), 13.90 (br s, OH).[5]

Key Reactions and Applications

The versatility of this compound as a chemical intermediate stems from the reactivity of its two chlorine atoms and the carboxylic acid group. These functional groups allow for a variety of subsequent transformations, leading to the synthesis of numerous valuable compounds in the pharmaceutical and agrochemical industries.

Amide Bond Formation: Synthesis of Fungicide Precursors

The carboxylic acid moiety of this compound can be readily converted to an amide. This reaction is a critical step in the synthesis of several fungicides, including Boscalid.

This protocol outlines a general procedure for the formation of an amide from this compound and an amine, a key step towards synthesizing Boscalid-like molecules.[7]

Materials:

-

This compound

-

Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HOBt/EDC)

-

Desired amine (e.g., 2-amino-4'-chlorobiphenyl for Boscalid synthesis)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Tertiary amine base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

Procedure (via Acid Chloride):

-

In a round-bottom flask, suspend this compound (1.0 eq) in an anhydrous solvent like DCM.

-

Add thionyl chloride (1.2 eq) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.

-

Stir the mixture at room temperature or gentle reflux until the reaction is complete (monitored by TLC or disappearance of starting material).

-

Remove the excess thionyl chloride and solvent under reduced pressure.

-

Dissolve the resulting crude 2,6-dichloronicotinoyl chloride in fresh anhydrous DCM.

-

In a separate flask, dissolve the amine (1.0 eq) and a tertiary amine base (1.5 eq) in anhydrous DCM.

-

Cool the amine solution to 0 °C in an ice bath.

-

Add the acid chloride solution dropwise to the cooled amine solution with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude amide.

-

Purify the product by recrystallization or column chromatography.

Nucleophilic Substitution and Cross-Coupling Reactions

The two chlorine atoms on the pyridine ring are susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. These reactions allow for the introduction of a wide range of functional groups at the 2- and 6-positions, leading to the synthesis of diverse molecular scaffolds for drug discovery and agrochemical development.

Applications in Drug Development and Agrochemicals

The derivatives of this compound are key components in several commercially important products.

Agrochemicals: Boscalid

Boscalid is a broad-spectrum fungicide that belongs to the class of succinate (B1194679) dehydrogenase inhibitors (SDHIs).[8] It is synthesized from a derivative of 2-chloronicotinic acid.[7]

Boscalid functions by inhibiting the enzyme succinate dehydrogenase (Complex II) in the mitochondrial electron transport chain of fungi.[8][9] This inhibition disrupts the fungal respiratory process, leading to a cessation of energy production and ultimately cell death.[9]

Pharmaceuticals: Nevirapine and Lenvatinib

Derivatives of this compound serve as precursors to important pharmaceutical agents.

Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][5] Its synthesis involves precursors derived from chloronicotinic acids.

Nevirapine binds to a non-catalytic site on the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its function.[10][11][12] This prevents the conversion of viral RNA to DNA, a crucial step in the HIV replication cycle.[10][12]

Lenvatinib is an oral multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal, and hepatocellular carcinomas.[2]

Lenvatinib targets several receptor tyrosine kinases (RTKs) involved in tumor growth and angiogenesis, including vascular endothelial growth factor receptors (VEGFR1-3), fibroblast growth factor receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), RET, and KIT.[2][13][14] By inhibiting these kinases, Lenvatinib disrupts downstream signaling pathways, leading to a reduction in tumor cell proliferation and angiogenesis.[2][15][16]

Conclusion

This compound is a cornerstone intermediate in modern organic synthesis. Its inherent reactivity, coupled with the ability to undergo a variety of chemical transformations, makes it an indispensable tool for the synthesis of high-value molecules. The applications highlighted in this guide, from life-saving pharmaceuticals to essential agrochemicals, underscore the significance of this versatile compound in advancing science and technology. For researchers and professionals in drug development and chemical synthesis, a deep understanding of the properties and reactivity of this compound is key to unlocking new synthetic possibilities and developing innovative solutions to global challenges.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]

- 3. This compound | C6H3Cl2NO2 | CID 854047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 396610050 [thermofisher.com]

- 5. Nevirapine - Wikipedia [en.wikipedia.org]

- 6. 38496-18-3|this compound|BLD Pharm [bldpharm.com]

- 7. Boscalid | C18H12Cl2N2O | CID 213013 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. What is the mechanism of Nevirapine? [synapse.patsnap.com]

- 11. Nevirapine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. ClinPGx [clinpgx.org]

- 13. Lenvatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. mims.com [mims.com]

- 15. qingmupharm.com [qingmupharm.com]

- 16. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]

The Enhanced Reactivity of the Pyridine Ring in 2,6-Dichloronicotinic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloronicotinic acid is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] The presence of two electron-withdrawing chlorine atoms at the C2 and C6 positions of the pyridine (B92270) ring, coupled with a carboxylic acid group at the C3 position, significantly influences its chemical reactivity. This guide provides an in-depth analysis of the reactivity of the pyridine ring in this compound, focusing on key reaction types, experimental protocols, and mechanistic insights.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 38496-18-3 | [1][2] |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |

| Molecular Weight | 192.00 g/mol | [1] |

| Melting Point | 146 - 150 °C | [1] |

| Appearance | White to light yellow crystalline powder | [1] |

| pKa | 1.77 ± 0.28 (Predicted) | [2] |

| Solubility | Soluble in DMSO and Methanol | [2] |

Reactivity of the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom and the inductive and mesomeric effects of the two chlorine substituents. This electron deficiency makes the ring susceptible to nucleophilic attack, particularly at the C2 and C6 positions, while rendering it less reactive towards electrophilic substitution. The chlorine atoms act as excellent leaving groups, facilitating a variety of substitution and coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a primary mode of reaction for this compound. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex.

Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).

The regioselectivity of the SNAr reaction is influenced by the nature of the nucleophile and the reaction conditions. Generally, the C6 position is slightly more favored for nucleophilic attack due to steric hindrance from the carboxylic acid group at the C3 position.

Quantitative Data for Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |

| Sodium methoxide | 2-Chloro-6-methoxynicotinic acid | Methanol, 80 °C, 24 h | Not specified | Ambeed |

| Morpholine (on 2-chloronicotinic acid ester) | Methyl 2-morpholinonicotinate | Morpholine, HCl, H₂O, 100 °C | 96 | (Zhao et al., 2017) |

| Various phenols (on methyl 2,6-dichloronicotinate) | 6-Aryloxy-2-chloronicotinates | DABCO, various solvents | High | (Request PDF) |

Experimental Protocol: Synthesis of 2-Chloro-6-methoxynicotinic acid

This protocol is adapted from a procedure for a similar compound and serves as a representative example.

-

Reaction Setup: To a suspension of this compound (1.0 eq) in methanol, add potassium tert-butoxide (3.0 eq) at room temperature under a nitrogen atmosphere.

-

Reaction Execution: Stir the reaction mixture at 80 °C for 24 hours.

-

Work-up: After completion, remove the solvent under reduced pressure. Treat the crude product with 6 M hydrochloric acid.

-

Isolation: Filter the precipitated solid to obtain 2-chloro-6-methoxynicotinic acid.

Palladium-Catalyzed Cross-Coupling Reactions

The chlorine atoms on the pyridine ring of this compound are amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon and carbon-nitrogen bonds. These reactions are pivotal in the synthesis of complex molecules for drug discovery and materials science.

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Quantitative Data for Suzuki-Miyaura Coupling

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane | 100 | 12 | 92 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

Reaction Setup: In a flame-dried flask under an inert atmosphere, combine this compound (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent mixture (e.g., toluene/ethanol/water).

-

Reaction Execution: Heat the reaction mixture to the specified temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify the residue by column chromatography.

2. Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between this compound and a terminal alkyne.

Caption: Signaling pathway for Sonogashira coupling.

Quantitative Data for Sonogashira Coupling

| Terminal Alkyne | Pd Catalyst | Cu(I) Source | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60 | 6 | 88 |

| Trimethylsilylacetylene | Pd(dppf)Cl₂ | CuI | DIPA | Dioxane | 80 | 8 | 91 |

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Reaction Setup: To a solution of this compound (1.0 eq) in a degassed solvent (e.g., THF), add the terminal alkyne (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), a copper(I) co-catalyst (e.g., CuI, 5 mol%), and a suitable base (e.g., triethylamine, 2.0 eq).

-

Reaction Execution: Stir the reaction mixture under an inert atmosphere at the specified temperature until the reaction is complete (monitored by TLC).

-

Work-up: Cool the reaction mixture to room temperature and filter through a pad of celite.

-

Isolation: Concentrate the filtrate and purify the residue by column chromatography.

3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming a C-N bond between this compound and an amine.

Caption: Experimental workflow for Buchwald-Hartwig amination.

Quantitative Data for Buchwald-Hartwig Amination

| Amine | Pd Precatalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Aniline | Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 100 | 18 | 82 |

| Morpholine | Pd(OAc)₂ | XPhos | Cs₂CO₃ | Dioxane | 110 | 24 | 89 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

Reaction Setup: In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a strong base (e.g., sodium tert-butoxide, 1.4 eq). Add this compound (1.0 eq) and the amine (1.2 eq).

-

Solvent Addition: Add a dry, degassed solvent such as toluene.

-

Reaction Execution: Seal the Schlenk tube and heat the reaction mixture to the specified temperature for the required time.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Isolation: Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography.

Conclusion

The pyridine ring in this compound exhibits a rich and versatile reactivity profile, dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The strategic placement of the two chlorine atoms activates the ring for these transformations, making it a highly valuable building block in the synthesis of complex organic molecules with significant applications in the pharmaceutical and agrochemical industries. Understanding the underlying mechanisms and having access to detailed experimental protocols are essential for leveraging the full synthetic potential of this important intermediate.

References

Solubility Profile of 2,6-Dichloronicotinic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,6-Dichloronicotinic acid in various organic solvents. The information contained herein is intended to support research, development, and formulation activities by providing essential data on the compound's physicochemical properties.

Introduction

This compound is a chlorinated derivative of nicotinic acid. Its chemical structure, featuring a pyridine (B92270) ring with two chlorine substituents and a carboxylic acid group, makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Understanding its solubility in different organic solvents is critical for reaction optimization, purification, formulation development, and various analytical procedures.

Qualitative Solubility Data

General qualitative assessments indicate that this compound, as a polar molecule, exhibits good solubility in polar organic solvents. It has been reported to be soluble in methanol, ethanol, and dimethyl sulfoxide (B87167) (DMSO). One source indicates a solubility of ≥ 2.5 mg/mL in a solvent system containing 10% DMSO.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility | Molar Solubility (mol/L) |

| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | Not Specified | ≥ 2.5 mg/mL[1] | ≥ 0.013 |

| 10% DMSO / 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL[1] | ≥ 0.013 |

| 10% DMSO / 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL[1] | ≥ 0.013 |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble[2][3] | - |

| Methanol | Not Specified | Soluble[2][3] | - |

| Ethanol | Not Specified | Soluble | - |

Note: The designation "Soluble" indicates that the source mentions solubility without providing a quantitative value. Molar solubility is calculated based on the molecular weight of this compound (192.00 g/mol ).

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a solid in a solvent is the shake-flask method.[4] This method is reliable and allows for reaching a true thermodynamic equilibrium.[4] The following is a detailed protocol that can be adapted for determining the solubility of this compound in various organic solvents.

4.1. Materials

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

4.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a scintillation vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[4] It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute no longer increases).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette.

-

Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Analysis:

-

HPLC Method (Recommended):

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Generate a calibration curve by plotting the peak area (or height) from the HPLC chromatograms against the concentration of the standard solutions.

-

Dilute the filtered sample solution with a known volume of the solvent to bring its concentration within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

Calculate the original concentration of the saturated solution by accounting for the dilution factor. This value represents the solubility.

-

-

Gravimetric Method (Alternative):

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Once the solvent is completely removed, reweigh the evaporating dish containing the solid residue.

-

The difference in weight corresponds to the mass of this compound dissolved in the known volume of the solvent. Calculate the solubility in the desired units (e.g., g/L, mg/mL).

-

-

4.3. Data Reporting

The solubility should be reported in standard units such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L). The temperature at which the solubility was determined must always be specified.

Visualizations

The following diagrams illustrate the logical workflow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental Workflow for Solubility Determination.

References

The Biological Activity of Chlorinated Nicotinic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated derivatives of nicotinic acid, a fundamental pyridine (B92270) carboxylic acid, have emerged as a versatile scaffold in the development of a wide array of biologically active compounds. The introduction of chlorine atoms onto the nicotinic acid ring system profoundly influences the molecule's physicochemical properties, leading to a diverse range of applications in agriculture and medicine. This technical guide provides an in-depth overview of the biological activities of these derivatives, with a focus on their herbicidal, fungicidal, insecticidal, and antibacterial properties. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key mechanisms of action to serve as a comprehensive resource for researchers in the field.

Herbicidal Activity

Chlorinated nicotinic acid derivatives have demonstrated significant potential as herbicides. Their mode of action often involves the disruption of essential plant processes.

Quantitative Herbicidal Activity Data

The herbicidal efficacy of various chlorinated nicotinic acid derivatives has been quantified against different plant species. The following table summarizes key inhibitory concentration (IC50) values.

| Compound ID | Derivative Class | Target Species | IC50 (µM) | Reference |

| 5f | N-(Arylmethoxy)-2-chloronicotinamide | Lemna paucicostata (duckweed) | 7.8 | [1][2] |

| Clomazone | Commercial Herbicide (Control) | Lemna paucicostata (duckweed) | 125 | [1][2] |

| Propanil | Commercial Herbicide (Control) | Lemna paucicostata (duckweed) | 2 | [1][2] |

Some N-(arylmethoxy)-2-chloronicotinamides also exhibited excellent herbicidal activity against Agrostis stolonifera (bentgrass) at a concentration of 100 µM[1][2].

Experimental Protocol: Herbicidal Activity against Lemna paucicostata

This protocol outlines the determination of the herbicidal activity of chlorinated nicotinic acid derivatives using the duckweed, Lemna paucicostata.

1. Plant Culture:

-

Lemna paucicostata is cultured in a suitable growth medium under controlled conditions of light and temperature.

2. Preparation of Test Solutions:

-

The test compounds are dissolved in an appropriate solvent (e.g., DMSO) to create stock solutions.

-

A series of dilutions are prepared from the stock solutions to achieve the desired test concentrations.

3. Bioassay:

-

A specific number of healthy, uniform fronds of L. paucicostata are transferred to wells of a multi-well plate containing the test solutions.

-

Control wells containing the solvent and a blank medium are also included.

-

The plates are incubated under controlled light and temperature conditions for a specified period (e.g., 7 days).

4. Data Collection and Analysis:

-

The number of fronds in each well is counted at the end of the incubation period.

-

The percent inhibition of growth is calculated relative to the control.

-

The IC50 value, the concentration of the compound that inhibits 50% of the plant growth, is determined by plotting the percent inhibition against the log of the compound concentration.

Fungicidal Activity

Certain chlorinated nicotinic acid derivatives, particularly nicotinamides, have shown potent fungicidal activity, often by targeting the fungal respiratory chain.

Mechanism of Action: Succinate (B1194679) Dehydrogenase (SDH) Inhibition

A key mechanism of action for many fungicidal nicotinamide (B372718) derivatives is the inhibition of succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[3][4][5][6] This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

Quantitative Fungicidal Activity Data

The following table presents the half-maximal effective concentration (EC50) and minimum inhibitory concentration (MIC) values for several chlorinated nicotinic acid derivatives against various fungal pathogens.

| Compound ID | Derivative Class | Target Fungus | EC50 (mg/L) | MIC (µg/mL) | Reference |

| 4a | N-(thiophen-2-yl) nicotinamide | Pseudoperonospora cubensis | 4.69 | - | [7] |

| 4f | N-(thiophen-2-yl) nicotinamide | Pseudoperonospora cubensis | 1.96 | - | [7] |

| Diflumetorim | Commercial Fungicide (Control) | Pseudoperonospora cubensis | 21.44 | - | [7] |

| Flumorph | Commercial Fungicide (Control) | Pseudoperonospora cubensis | 7.55 | - | [7] |

| 3i | (S)-2-(2-chloronicotinamido)propyl benzoate | Botryosphaeria berengriana | 6.68 | - | [8] |

| Fluxapyroxad | Commercial Fungicide (Control) | Botryosphaeria berengriana | ~6.68 | - | [8] |

| 16g | Nicotinamide Derivative | Candida albicans SC5314 | - | 0.25 | [9][10] |

Experimental Protocol: Mycelial Growth Inhibition Assay

This protocol describes a common method for assessing the in vitro antifungal activity of compounds.

1. Media Preparation:

-

Prepare Potato Dextrose Agar (B569324) (PDA) or another suitable fungal growth medium and sterilize it by autoclaving.

2. Incorporation of Test Compounds:

-

Dissolve the test compounds in a minimal amount of a suitable solvent (e.g., DMSO).

-

Add the dissolved compounds to the molten agar at a specific concentration (e.g., 50 mg/L) and mix thoroughly.

-

Pour the agar mixture into sterile Petri dishes and allow it to solidify.

3. Fungal Inoculation:

-

From a fresh, actively growing fungal culture, take a mycelial plug of a specific diameter (e.g., 5 mm) using a sterile cork borer.

-

Place the mycelial plug at the center of the agar plate containing the test compound.

4. Incubation:

-

Incubate the plates at an optimal temperature for the specific fungus (e.g., 25-28°C) in the dark.

5. Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the growth in the control plate (without the test compound) reaches the edge of the plate.

-

Calculate the percentage of mycelial growth inhibition using the formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

Determine the EC50 value by testing a range of concentrations and plotting the inhibition percentage against the log of the concentration.

Insecticidal Activity

Chloronicotinyl insecticides, a class of compounds derived from nicotinic acid, are highly effective against a broad spectrum of sucking insects.

Mechanism of Action: Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Antagonism

Chloronicotinyl insecticides act as agonists of the insect nicotinic acetylcholine receptors (nAChRs). They bind to these receptors in the central nervous system of insects, mimicking the action of the neurotransmitter acetylcholine. This binding leads to the irreversible opening of the ion channel, resulting in a continuous influx of sodium ions. This causes hyperexcitation of the nerve cells, followed by convulsions, paralysis, and ultimately the death of the insect.[11]

Quantitative Insecticidal Activity Data

The acute toxicity of chloronicotinyl insecticides is typically expressed as the median lethal dose (LD50), the dose required to kill 50% of a test population.

| Compound | Target Insect | Application Route | LD50 | Reference |

| Imidacloprid | Apis mellifera (Honeybee) | Oral | 0.0037-0.005 µ g/bee | [12] |

| Imidacloprid | Apis mellifera (Honeybee) | Contact | 0.024-0.081 µ g/bee | [12] |

Experimental Protocol: Residual Film Bioassay

This method is used to determine the contact toxicity of insecticides.

1. Preparation of Treated Vials:

-

Dissolve the technical grade insecticide in a volatile solvent like acetone (B3395972) to prepare a stock solution.

-

Prepare a series of dilutions from the stock solution.

-

Pipette a known volume (e.g., 1 mL) of each dilution into a glass vial (e.g., a 20 mL scintillation vial).

-

Roll the vial on its side until the solvent evaporates, leaving a uniform film of the insecticide on the inner surface. Control vials are treated with the solvent only.

2. Insect Exposure:

-

Introduce a specific number of test insects (e.g., 10-20) into each treated and control vial.

-

Plug the vials with cotton or another breathable material.

3. Incubation:

-

Hold the vials under controlled conditions of temperature and humidity for a specified period (e.g., 24, 48, or 72 hours).

4. Data Collection and Analysis:

-

Record the number of dead or moribund insects in each vial at predetermined time points.

-

Correct for control mortality using Abbott's formula if necessary.

-

Calculate the LD50 value using probit analysis.

Antibacterial Activity

Derivatives of nicotinic acid have also been investigated for their antibacterial properties. Their efficacy is often determined by measuring the minimum inhibitory concentration (MIC).

Quantitative Antibacterial Activity Data

The following table summarizes the MIC values for some nicotinic acid derivatives against various bacterial strains.

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |

| 5 | Acylhydrazone | Staphylococcus epidermidis ATCC 12228 | 7.81-15.62 | |

| 13 | Acylhydrazone | Staphylococcus epidermidis ATCC 12228 | 1.95-15.62 | |

| 13 | Acylhydrazone | Staphylococcus aureus ATCC 6538 | 3.91 | |

| 13 | Acylhydrazone | Staphylococcus aureus MRSA ATCC 43300 | 7.81 | |

| 25 | 1,3,4-Oxadiazoline | Bacillus subtilis ATCC 6633 | 7.81 | |

| 25 | 1,3,4-Oxadiazoline | Staphylococcus aureus ATCC 6538 | 7.81 | |

| 25 | 1,3,4-Oxadiazoline | Staphylococcus aureus MRSA ATCC 43300 | 15.62 |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standard method for determining the MIC of an antimicrobial agent.

1. Preparation of Bacterial Inoculum:

-

From a fresh bacterial culture, prepare a suspension in a suitable broth (e.g., Mueller-Hinton Broth) and adjust its turbidity to match a 0.5 McFarland standard.

-

Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

2. Preparation of Compound Dilutions:

-

Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate using the appropriate broth.

3. Inoculation:

-

Add the prepared bacterial inoculum to each well of the microtiter plate.

4. Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

5. MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.

Synthesis of Chlorinated Nicotinic Acid Derivatives

The synthesis of these derivatives often starts from commercially available chlorinated nicotinic acids or their precursors. The following diagram illustrates a general synthetic workflow.

Example Synthetic Protocol: Synthesis of 2-Chloronicotinamides

This protocol describes the synthesis of 2-chloronicotinamides from 2-chloro-3-cyanopyridine (B134404).[13]

1. Hydrolysis of the Nitrile:

-

Add 2-chloro-3-cyanopyridine to concentrated sulfuric acid in a three-necked flask.

-

Heat the mixture with stirring (e.g., at 90°C for 2 hours).

-

Cool the reaction mixture and slowly pour it into a mixture of ammonia (B1221849) and ice with continuous stirring.

2. Isolation of the Crude Product:

-

Collect the precipitated crude product by filtration.

3. Purification:

-

Wash the crude product with a suitable solvent (e.g., ethyl acetate) by stirring, followed by filtration to obtain the purified 2-chloronicotinamide.

-

Dry the final product.

Conclusion and Future Perspectives

Chlorinated nicotinic acid derivatives represent a rich and diverse class of molecules with significant biological activities. Their applications as herbicides, fungicides, and insecticides are well-established, with clear mechanisms of action identified for several subclasses. The data and protocols presented in this guide offer a solid foundation for researchers engaged in the discovery and development of new agrochemicals and pharmaceuticals based on this versatile scaffold. Future research will likely focus on the synthesis of novel derivatives with improved efficacy, selectivity, and environmental profiles. Furthermore, a deeper understanding of their structure-activity relationships will be crucial for the rational design of next-generation compounds with enhanced biological performance. The continued exploration of the biological potential of chlorinated nicotinic acid derivatives holds great promise for addressing ongoing challenges in crop protection and human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. sciencequery.com [sciencequery.com]

- 5. microbenotes.com [microbenotes.com]

- 6. Electron transport chain - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis and Structure-Activity Relationship Studies of Nicotinamide Derivatives as Potent Antifungal Agents by Disrupting Cell Wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]

role of 2,6-Dichloronicotinic acid in medicinal chemistry

An In-depth Technical Guide to the Role of 2,6-Dichloronicotinic Acid in Medicinal Chemistry

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural features—a pyridine (B92270) core substituted with a carboxylic acid and two reactive chlorine atoms—render it an exceptionally versatile scaffold for the synthesis of complex pharmaceutical agents. The chlorine atoms serve as excellent leaving groups for various cross-coupling and nucleophilic substitution reactions, while the carboxylic acid moiety provides a handle for amide bond formation and other modifications. This combination of functionalities allows for the strategic introduction of diverse substituents, enabling the fine-tuning of physicochemical properties and pharmacological activity. This guide explores the synthesis, reactivity, and application of this compound, highlighting its critical role in the development of targeted therapies, particularly in the realms of oncology and inflammatory diseases.

Core Properties and Strategic Importance

This compound (CAS: 38496-18-3) is a white to off-white crystalline solid.[1] Its strategic importance in drug discovery stems from the confluence of three key structural motifs:

-

Pyridine Ring: A rigid, planar aromatic system that is a common feature in many biologically active molecules. It can participate in hydrogen bonding and π-stacking interactions within protein binding sites.[2]

-

Chlorine Substituents: Located at the C2 and C6 positions, these atoms significantly enhance the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution (SNAr).[3] They are excellent leaving groups, facilitating reactions like amination, etherification, and Suzuki or Stille couplings. This dual reactivity allows for sequential and regioselective functionalization.[2] Furthermore, the incorporation of chlorine can improve the metabolic stability and binding affinity of drug candidates.[2]

-

Carboxylic Acid Group: Positioned at the C3 position, this group can be readily converted into esters, amides, or other functional groups.[2] It often serves as a key interaction point with biological targets or as a site for attaching linkers or solubility-enhancing moieties.

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₆H₃Cl₂NO₂ | [1] |

| Molecular Weight | 192.00 g/mol | [4] |

| Melting Point | 140-143 °C | [1] |

| Appearance | White to yellow solid | [2] |

| Solubility | Sparingly soluble in water, soluble in organic solvents like ethanol | [1] |

Synthesis and Reactivity

The utility of this compound is predicated on its synthetic accessibility and predictable reactivity. It serves as a foundational starting material for a vast array of more complex substituted pyridines.

General Reactivity Profile

The molecule's reactivity is dominated by the two distinct functional handles. The chlorine atoms at the C2 and C6 positions are readily displaced by nucleophiles, while the carboxylic acid at C3 allows for modifications through standard condensation chemistry. This orthogonality is a key advantage in multi-step syntheses.

Caption: Reactivity pathways of this compound.

Key Synthetic Transformations

The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group activates the chlorine atoms for nucleophilic displacement. This is one of the most common reactions employed.

-

Selective Monosubstitution: By controlling stoichiometry and reaction conditions, it is often possible to achieve selective substitution at one of the chlorine positions. For instance, reaction with one equivalent of a nucleophile can yield a 2-substituted-6-chloronicotinic acid derivative.

-

Amination: The introduction of amines is crucial for building many kinase inhibitors and other pharmacophores. Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are highly effective for coupling amines to the dichloropyridine core, often under mild conditions.[5]

Palladium-catalyzed cross-coupling reactions provide a powerful means to form new carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups. This is essential for building molecules with extended π-systems or specific steric features required for potent biological activity.

Applications in Medicinal Chemistry

This compound is a key building block for synthesizing a range of therapeutic agents.[3][] Its derivatives have shown promise as enzyme inhibitors, anti-inflammatory agents, and anti-cancer drugs.[2][7][8]

Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[9] Many kinase inhibitors feature a substituted pyridine or similar heterocyclic core to interact with the hinge region of the ATP-binding pocket. The 2,6-dichlorophenyl moiety, derived from this compound, is a recurring structural motif in this area.

-

Src Kinase Inhibitors: A potent, orally active Src inhibitor, [7-(2,6-dichlorophenyl)-5-methylbenzo[1][2][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine, was developed for its anti-tumor activity.[10] The 2,6-dichlorophenyl group plays a crucial role in binding to the target kinase.

-

c-MET and ALK Inhibitors: The FDA-approved drug Crizotinib (B193316), an inhibitor of ALK and c-MET kinases, contains a 2,6-dichloro-3-fluorophenyl moiety.[11] This highlights the importance of the dichlorinated ring system in achieving high-affinity binding. Prodrug strategies for Crizotinib have targeted its 2-aminopyridine (B139424) functionality, which is often derived from a dichlorinated precursor.[11]

Caption: Workflow from building block to kinase inhibitor.

Anti-Inflammatory Agents

Chronic inflammation is implicated in numerous diseases. Derivatives of nicotinic and isonicotinic acid have demonstrated significant anti-inflammatory properties.[12][13] While direct examples using this compound are less prevalent in the initial search, the structural similarity to active compounds suggests its potential as a scaffold for novel anti-inflammatory drugs. For instance, 2,6-disubstituted isonicotinic acid hydrazides have shown potent anti-inflammatory activity, potentially through the inhibition of enzymes like cyclooxygenase-2 (COX-2).[12][13]

Bioisosteric Replacement

In drug design, replacing a functional group with another that has similar physical or chemical properties (a bioisostere) is a common strategy to improve a molecule's potency, selectivity, or pharmacokinetic profile.[14][15] The pyridine-3-carboxylic acid structure of this compound can itself be considered a bioisostere for other acidic groups or be used to generate fragments that act as bioisosteres for phenyl rings or other aromatic systems, albeit with different electronic and hydrogen-bonding properties.[16]

Experimental Protocols

Detailed and reproducible experimental procedures are the bedrock of medicinal chemistry. Below are representative protocols for the synthesis of key intermediates derived from dichloropyridines.

Synthesis of 2,6-Dichloro-3-nitropyridine (B41883)

This nitro-derivative is a valuable intermediate, as the nitro group can be reduced to an amine, providing another handle for further functionalization.

-

Reactants: 2,6-Dichloropyridine (B45657), Nitric Acid, Sulfuric Acid, Sulfamic Acid (catalyst).

-

Procedure:

-

To a reaction vessel, add sulfuric acid as the solvent.[17]

-

Add 2,6-dichloropyridine (1.0 eq) and sulfamic acid (e.g., 0.01 eq) to the sulfuric acid.[17]

-

Slowly add nitric acid (e.g., 1.0 eq of 30% HNO₃).[17]

-

Heat the mixture to 110-120 °C and maintain for approximately 30 hours.[17]

-

After cooling to room temperature, slowly pour the reaction mixture into crushed ice water to precipitate the product.[17][18]

-

Filter the solid precipitate and wash with cold water until the filtrate is neutral.[17][18]

-

Dry the solid to yield 2,6-dichloro-3-nitropyridine.

-

-

Yield: This method is reported to produce yields of approximately 82.0%.[17]

Synthesis of 2-Chloro-6-methoxynicotinic acid

This protocol demonstrates the selective monosubstitution at one of the chloro positions.

-

Reactants: this compound, Potassium tert-butoxide, Methanol (B129727).

-

Procedure:

-

Suspend this compound (1.0 eq) in methanol under a nitrogen atmosphere.[19]

-

Add potassium tert-butoxide (3.0 eq) at room temperature.[19]

-

Heat the reaction mixture to 80 °C and stir for 24 hours.[19]

-

Upon completion, remove the solvent under reduced pressure.[19]

-

Treat the crude residue with 6 M hydrogen chloride to precipitate the product.[19]

-

Filter the resulting solid to obtain 2-chloro-6-methoxynicotinic acid.[19]

-

General Workflow for Catalyst Screening in Amination Reactions

Optimizing the synthesis of aminated pyridines is crucial. The following workflow illustrates a structured approach to catalyst screening for this key transformation.

Caption: A typical workflow for screening and optimizing catalytic amination.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic linchpin in the design and synthesis of advanced therapeutic agents. Its well-defined reactivity allows medicinal chemists to construct complex, highly functionalized pyridine-based molecules with precision and efficiency. From potent kinase inhibitors in oncology to potential new therapies for metabolic and inflammatory disorders, the derivatives of this versatile building block continue to make a significant impact on drug discovery. As synthetic methodologies evolve, the strategic application of this compound and its analogs will undoubtedly continue to expand, paving the way for the next generation of targeted medicines.

References

- 1. m.pharmacyapis.com [m.pharmacyapis.com]

- 2. leapchem.com [leapchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Dichloroacetic acid derivatives as potential anti-tumor and anti-inflammatory agents | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 9. Protein Kinase Inhibitors - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo [1,2,4]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Development and biological investigations of hypoxia-sensitive prodrugs of the tyrosine kinase inhibitor crizotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Anti-inflammatory, analgesic, anticonvulsant and antiparkinsonian activities of some pyridine derivatives using 2,6-disubstituted isonicotinic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 15. drughunter.com [drughunter.com]

- 16. Bioisosteres for Overcoming Property Issues: Prospective Methodologies are in Need - PRISM BioLab [prismbiolab.com]

- 17. CN102584688A - Preparing method of 2,6-dichloro-3-nitropyridine - Google Patents [patents.google.com]

- 18. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 19. This compound | Pyridines | Ambeed.com [ambeed.com]

An In-depth Technical Guide to 2,6-Dichloronicotinic Acid: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dichloronicotinic acid, a halogenated derivative of nicotinic acid, has emerged as a valuable building block in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the discovery, history, and key chemical and biological properties of this compound. It details early and modern synthetic protocols, presents key quantitative data in a structured format, and elucidates its mechanism of action as a histone deacetylase (HDAC) inhibitor. Visual diagrams of synthetic workflows and signaling pathways are provided to facilitate a deeper understanding of this versatile compound.

Introduction

This compound (CAS 38496-18-3) is a white to off-white crystalline solid with the molecular formula C₆H₃Cl₂NO₂.[3][4] Its structure, featuring a pyridine (B92270) ring substituted with two chlorine atoms and a carboxylic acid group, imparts unique reactivity, making it a crucial intermediate in the development of novel therapeutic agents and agricultural products.[5][6] The presence of chlorine atoms enhances its utility in various coupling and substitution reactions, while the carboxylic acid moiety allows for further functionalization.[2]

One of the notable biological activities of this compound is its role as an inhibitor of histone deacetylases (HDACs), a class of enzymes that play a critical role in the epigenetic regulation of gene expression. This inhibitory action makes it a compound of interest for research in oncology, inflammatory diseases, and neurodegenerative disorders.

Discovery and History

The first synthesis of this compound was reported in 1932 by Rudolf Graf in the Journal für praktische Chemie. The synthesis involved the reaction of 2,6-dihydroxynicotinic acid with phosphorus oxychloride and phosphorus pentachloride. This early work laid the foundation for the future exploration of this compound and its derivatives.

Subsequent research focused on improving synthetic methodologies and exploring the applications of this compound as a versatile chemical intermediate. Its utility in the synthesis of more complex molecules, such as substituted pyridines for potential pharmaceutical applications, has been a significant driver of its continued study.

Synthetic Protocols

Several methods for the synthesis of this compound have been developed since its initial discovery. The classical approach and a more modern adaptation are detailed below.

Classical Synthesis from 2,6-Dihydroxynicotinic Acid

This method, based on early synthetic reports, involves the chlorination of 2,6-dihydroxynicotinic acid.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, a mixture of 2,6-dihydroxynicotinic acid, phosphorus oxychloride (POCl₃), and a catalytic amount of phosphorus pentachloride (PCl₅) is prepared.

-

Heating: The reaction mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

-

Isolation: The residue is carefully poured onto crushed ice, leading to the precipitation of the crude product.

-

Purification: The crude this compound is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent, such as aqueous ethanol.

Synthesis from 2,6-Dichloropyridine

A more contemporary approach involves the direct carboxylation of 2,6-dichloropyridine.

Experimental Protocol:

-

Lithiation: 2,6-Dichloropyridine is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (B95107) (THF), and cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen). A strong base, such as n-butyllithium, is then added dropwise to effect lithiation at the 3-position.

-